Cas no 680622-70-2 (PIN1 inhibitor API-1)

PIN1 inhibitor API-1 structure
Nombre del producto:PIN1 inhibitor API-1
PIN1 inhibitor API-1 Propiedades químicas y físicas
Nombre e identificación
-
- O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE
- N-[4-(2-Amino-9H-purin-6-yloxymethyl)-benzyl]-2,2,2-trifluoroacetamide
- N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
- PIN1 inhibitor API-1
- N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- FT-0675485
- MS-25852
- N-(4-(((2-Amino-9H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide
- HY-116716
- 680622-70-2
- DTXSID40652683
- EX-A5656
- CS-0066356
- SCHEMBL2775958
- AKOS030242660
- AKOS040742420
- AQFWAWXGBQPBIA-UHFFFAOYSA-N
- s6893
- N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
- G13642
- DA-56877
-
- Renchi: InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
- Clave inchi: AQFWAWXGBQPBIA-UHFFFAOYSA-N
- Sonrisas: C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Atributos calculados
- Calidad precisa: 366.10500
- Masa isotópica única: 366.10520816g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 5
- Complejidad: 487
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 119Ų
Propiedades experimentales
- Punto de fusión: 211-213?C
- PSA: 123.03000
- Logp: 2.46300
PIN1 inhibitor API-1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T784050-5mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 5mg |
$ 488.00 | 2023-09-05 | ||
ChemScence | CS-0066356-25mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 25mg |
$900.0 | 2022-04-26 | |
MedChemExpress | HY-116716-10mM*1mLinDMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.08% | 10mM*1mLinDMSO |
¥2015 | 2023-07-26 | |
TRC | T784050-1mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 1mg |
$ 111.00 | 2023-09-05 | ||
TRC | T784050-25mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 25mg |
$ 1708.00 | 2023-09-05 | ||
MedChemExpress | HY-116716-10mM*1 mL in DMSO |
PIN1 inhibitor API-1 |
680622-70-2 | 98.54% | 10mM*1 mL in DMSO |
¥1760 | 2024-07-20 | |
Ambeed | A1216707-100mg |
N-(4-(((2-Amino-1H-purin-6-yl)oxy)methyl)benzyl)-2,2,2-trifluoroacetamide |
680622-70-2 | 99% | 100mg |
$668.0 | 2025-03-01 | |
A2B Chem LLC | AH17583-100mg |
O6-[4-(TRIFLUOROACETAMIDOMETHYL)BENZYL]GUANINE |
680622-70-2 | 97% | 100mg |
$3297.00 | 2024-04-19 | |
ChemScence | CS-0066356-10mg |
PIN1 inhibitor API-1 |
680622-70-2 | 97.03% | 10mg |
$450.0 | 2022-04-26 | |
TRC | T784050-10mg |
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine |
680622-70-2 | 10mg |
$856.00 | 2023-05-17 |
PIN1 inhibitor API-1 Literatura relevante
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
680622-70-2 (PIN1 inhibitor API-1) Productos relacionados
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:680622-70-2)PIN1 inhibitor API-1

Pureza:99%/99%/99%/99%
Cantidad:25mg/50mg/100mg/250mg
Precio ($):267.0/401.0/601.0/1031.0